molecular formula C12H16N2O2S B2864163 1-(2-cyanophenyl)-N,N-diethylmethanesulfonamide CAS No. 1040052-80-9

1-(2-cyanophenyl)-N,N-diethylmethanesulfonamide

Cat. No.: B2864163
CAS No.: 1040052-80-9
M. Wt: 252.33
InChI Key: NTYLXDZARJRVQK-UHFFFAOYSA-N
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Description

1-(2-Cyanophenyl)-N,N-diethylmethanesulfonamide (CAS: 1040052-80-9) is a sulfonamide derivative characterized by a methanesulfonamide core substituted with a 2-cyanophenyl group at the sulfonyl-attached carbon and two ethyl groups on the nitrogen atom. Its molecular formula is C₁₂H₁₅N₂O₂S, with a molecular weight of 263.33 g/mol. The compound is synthesized via nucleophilic substitution reactions involving methanesulfonyl chloride and appropriately substituted amines, as inferred from analogous sulfonamide syntheses . It is reported to have a purity of 96% , making it suitable for pharmaceutical and materials science research.

Properties

IUPAC Name

1-(2-cyanophenyl)-N,N-diethylmethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2S/c1-3-14(4-2)17(15,16)10-12-8-6-5-7-11(12)9-13/h5-8H,3-4,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTYLXDZARJRVQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)CC1=CC=CC=C1C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-cyanophenyl)-N,N-diethylmethanesulfonamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C12H16N2O2S
  • Molecular Weight : 252.34 g/mol
  • IUPAC Name : this compound

The compound features a sulfonamide functional group, which is known for its diverse biological activities, including antimicrobial and anti-inflammatory properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Histamine Receptors : Similar compounds have shown affinity for histamine receptors, particularly the H4 receptor, which plays a significant role in immune response and inflammation. The structural characteristics of the compound may allow it to modulate these pathways effectively .
  • Enzyme Inhibition : Sulfonamides are known to inhibit certain enzymes involved in bacterial folic acid synthesis. This mechanism may extend to other enzyme systems relevant in disease states.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The following table summarizes the activity of related compounds:

Compound NameAntimicrobial ActivityReference
1-(4-cyanophenyl)-N,N-diethylmethanesulfonamideModeratePubChem
N'-(2-Cyanophenyl)-N,N-dimethylformamidineHighPubChem
4-Amino-2-cyanophenyl-N,N-dimethylformimidamideLowPubChem

Case Study 1: Histamine H4 Receptor Modulation

A study exploring the effects of various ligands on the H4 receptor found that certain derivatives of cyanophenyl sulfonamides could act as antagonists. These compounds were shown to inhibit eosinophil chemotaxis, suggesting a potential therapeutic application in allergic responses and asthma management .

Case Study 2: Inhibition of Bacterial Growth

In vitro studies demonstrated that sulfonamide derivatives exhibited varying degrees of antibacterial activity against common pathogens. The compound's ability to inhibit bacterial growth was assessed using standard disk diffusion methods, revealing a promising profile for further development in treating infections .

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural and functional differences between 1-(2-cyanophenyl)-N,N-diethylmethanesulfonamide and analogous sulfonamides:

Compound Name Substituents (Phenyl Ring) Amine Substituents Molecular Weight (g/mol) Purity (%) Key Features/Applications
This compound 2-Cyanophenyl N,N-Diethyl 263.33 96 High steric bulk; potential CNS activity
1-(2-Cyanophenyl)-N-cyclohexylmethanesulfonamide 2-Cyanophenyl Cyclohexyl 292.39 98 Enhanced lipophilicity
1-(4-Cyanophenyl)-N-cyclopropylmethanesulfonamide 4-Cyanophenyl Cyclopropyl 247.30 97 Increased solubility due to para-cyano group
1-(2-Chlorophenyl)-N-(2,5-difluorophenyl)methanesulfonamide 2-Chlorophenyl 2,5-Difluorophenyl 318.76 N/A Halogenated substituents for electronic modulation
N-(2-Hydroxy-1,1-dimethylethyl)-4-methylbenzenesulfonamide 4-Methylphenyl 2-Hydroxy-dimethylethyl 243.31 N/A Hydrogen-bonding capability

Key Comparative Analysis

  • Halogenated analogs (e.g., 1-(2-chlorophenyl)-N-(2,5-difluorophenyl)methanesulfonamide) exhibit enhanced electronic diversity, which may influence binding affinities in drug design .
  • Hydrophilic groups (e.g., 2-hydroxy-dimethylethyl in N-(2-hydroxy-1,1-dimethylethyl)-4-methylbenzenesulfonamide) enhance hydrogen-bonding interactions, useful in crystal engineering .
  • Synthesis and Purity :

    • The target compound’s synthesis likely parallels methods for related sulfonamides, such as coupling methanesulfonyl chloride with amines in the presence of bases like K₂CO₃ .
    • Purity varies among analogs: 96% for the diethyl derivative vs. 98% for the cyclohexyl analog, suggesting differences in synthetic optimization .

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